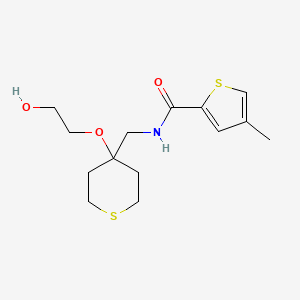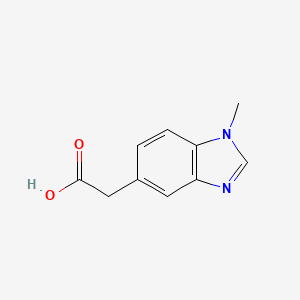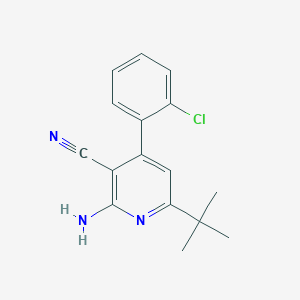![molecular formula C18H13N5O3 B2527299 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1795296-76-2](/img/structure/B2527299.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, is a derivative of imidazo[1,2-a]pyridine carboxamides (IPAs), which have been extensively studied for their potential as antitubercular agents. These compounds, including various substituted IPAs, have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains .
Synthesis Analysis
The synthesis of related IPA compounds typically involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are designed to introduce various functional groups that can enhance the biological activity and pharmacokinetic properties of the compounds. For instance, the introduction of an N-(2-phenoxyethyl) moiety has been shown to yield compounds with promising antitubercular activity .
Molecular Structure Analysis
The molecular structure of IPA derivatives is characterized by the presence of an imidazo[1,2-a]pyridine core, which is crucial for their biological activity. The structure of these compounds has been confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction has been employed to determine the crystal structure, which is further validated by density functional theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactivity of IPA derivatives is influenced by the presence of azabicyclo and amide groups. These functional groups participate in the reactions necessary for the synthesis of the compounds and may also play a role in their interaction with biological targets. The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, provide insights into the physicochemical properties that could affect the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of IPA derivatives are closely related to their molecular structure. The optimization of these properties is essential for the development of new antitubercular agents with acceptable safety and pharmacokinetic profiles. For example, compounds with specific substituents on the benzene ring have been found to possess considerable activity against MTB strains and acceptable safety indices . The DFT studies, including conformational analysis, electrostatic potential, and frontier molecular orbitals, contribute to understanding the compound's behavior in biological systems and its potential as a drug candidate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Innovative Synthesis Techniques : Research has been dedicated to developing efficient synthetic routes for imidazo[1,2-a]pyridine derivatives, highlighting methodologies that optimize yields and stereoselectivity. For example, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antiviral agents showcases a novel approach to constructing the imidazo ring, leveraging the Horner−Emmons reaction for precise functional group integration (Hamdouchi et al., 1999).
Addressing Metabolic Stability : Another study aimed at reducing the metabolism mediated by aldehyde oxidase (AO) for imidazo[1,2-a]pyrimidine derivatives, identifying structural modifications to enhance stability and potential therapeutic applicability (Linton et al., 2011).
Biological Applications
Antimicrobial and Anticancer Potentials : Research into imidazo[1,2-a]pyridine derivatives has uncovered significant antimicrobial and anticancer properties. For instance, novel dicationic imidazo[1,2-a]pyridines demonstrated strong DNA affinities and in vitro efficacy against Trypanosoma and Plasmodium species, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Antituberculosis Activity : A specific study on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides unveiled new antituberculosis agents with significant in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, suggesting a promising lead for developing new therapeutics (Wu et al., 2016).
Potassium-Competitive Acid Blockers : The exploration of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines for their use as potassium-competitive acid blockers (P-CABs) reveals the compound's utility in modulating gastric acid secretion, with modifications enhancing pharmacological properties and activity (Palmer et al., 2007).
Wirkmechanismus
While the specific mechanism of action for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-16-9-13(21-18(26)22-16)17(25)20-12-6-2-1-5-11(12)14-10-23-8-4-3-7-15(23)19-14/h1-10H,(H,20,25)(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIHMARGTNYHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)

![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)
![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)
![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)
![ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2527239.png)